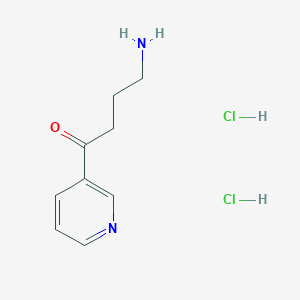

4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-1-pyridin-3-ylbutan-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c10-5-1-4-9(12)8-3-2-6-11-7-8;;/h2-3,6-7H,1,4-5,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGIIOXUSYLDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating a Niche Scaffold: A Technical Guide to 4-Amino-1-pyridin-3-yl-butan-1-one Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Distinguishing a Key Building Block

In the landscape of pharmaceutical intermediates and research chemicals, structural precision is paramount. This guide focuses on 4-Amino-1-pyridin-3-yl-butan-1-one dihydrochloride (CAS Number: 1187930-07-9 ), a specific aminoketone with significant potential in medicinal chemistry. It is crucial to distinguish this primary amine from its more frequently cited N-methylated analog, 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride (CAS Number: 66093-90-1), also known as Pseudooxynicotine Dihydrochloride. While structurally similar, the presence of a primary amine in the target compound of this guide offers a distinct reactive handle for further synthetic transformations, setting it apart in the design of novel molecular entities. This compound serves as a valuable building block for creating a diverse range of derivatives with potential applications in neuroscience and other therapeutic areas.[1][2]

This technical whitepaper provides a comprehensive overview of the available scientific and technical data for this compound, offering insights into its properties, synthesis, and potential applications to support researchers in their drug discovery and development endeavors.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties is fundamental for the effective use of this compound in a laboratory setting. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for various experimental protocols.[3]

| Property | Value | Source |

| CAS Number | 1187930-07-9 | [1][2] |

| Molecular Formula | C₉H₁₄Cl₂N₂O | [1] |

| Molecular Weight | 237.13 g/mol | [1] |

| IUPAC Name | 4-amino-1-pyridin-3-ylbutan-1-one;dihydrochloride | [2] |

| Synonyms | 4-Amino-1-(3-pyridinyl)-1-butanone Dihydrochloride | [2] |

| Appearance | Solid (assumed) | [3] |

| Storage | Store in an inert gas atmosphere at room temperature. | [1] |

Synthesis and Chemical Reactivity

As a research chemical, this compound is primarily utilized as a precursor in the synthesis of more complex molecules.[1] The presence of a primary amine, a ketone, and a pyridine ring provides multiple points for chemical modification.

Conceptual Synthetic Workflow

The synthesis of such aminoketones often involves multi-step sequences. A generalized workflow can be conceptualized as follows:

References

A Comprehensive Technical Guide to 4-Amino-1-(pyridin-3-yl)butan-1-one Dihydrochloride and its Biologically Significant Analogue, Pseudooxynicotine Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the chemical structure, properties, synthesis, and analysis of 4-amino-1-(pyridin-3-yl)butan-1-one and its closely related, extensively studied analogue, 4-(methylamino)-1-(pyridin-3-yl)butan-1-one, commonly known as pseudooxynicotine. Emphasis is placed on the dihydrochloride salt forms, which enhance solubility and stability for research applications. We will delve into the critical role of pseudooxynicotine as a major metabolite of nicotine and a precursor to the tobacco-specific nitrosamine NNK, a potent carcinogen. This guide offers practical, field-proven insights, including detailed analytical methodologies, hypothesized biological pathways, and essential safety protocols, to support professionals in pharmacology, toxicology, and medicinal chemistry.

Introduction and Structural Clarification

The nomenclature surrounding pyridinyl butanones can lead to ambiguity. The core structure, 1-(pyridin-3-yl)butan-1-one, features a pyridine ring attached to a four-carbon chain via a ketone. The functionalization of the terminal amino group is of critical importance.

-

4-Amino-1-(pyridin-3-yl)butan-1-one : A primary amine, available commercially as a dihydrochloride salt (CAS No. 1187930-07-9). It serves primarily as a chemical intermediate and building block in synthetic chemistry.[1][2]

-

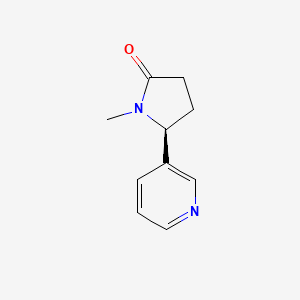

4-(Methylamino)-1-(pyridin-3-yl)butan-1-one : A secondary amine, also known as pseudooxynicotine . This compound is a significant metabolite of nicotine.[3][4] Its dihydrochloride salt form (CAS No. 66093-90-1) is the subject of extensive research due to its biological relevance.[3][5][6]

This guide will focus predominantly on the more biologically significant and well-documented 4-(methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride (pseudooxynicotine dihydrochloride), while providing comparative data for the primary amine where available. Understanding its structure is paramount to understanding its function and metabolic fate.

Caption: Chemical structure of 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one.

Physicochemical and Handling Properties

The dihydrochloride salt form is preferred in research settings due to its enhanced stability and solubility in aqueous media, which is a critical factor for preparing stock solutions for biological assays.

Table 1: Comparative Physicochemical Properties

| Property | 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one Dihydrochloride | 4-Amino-1-(pyridin-3-yl)butan-1-one Dihydrochloride |

| CAS Number | 66093-90-1[3][5] | 1187930-07-9[1] |

| Molecular Formula | C₁₀H₁₆Cl₂N₂O[3][5] | C₉H₁₄Cl₂N₂O[1] |

| Molecular Weight | 251.15 g/mol [4][5] | 237.13 g/mol [1] |

| Appearance | Solid[7] | Solid |

| Solubility | Soluble in Water and Methanol[3] | No data available |

| Melting Point | 166-170°C[3] | No data available |

| Purity | Typically ≥95-97%[7][8] | Typically ≥95%[1] |

Handling, Storage, and Safety

As a senior scientist, ensuring laboratory safety is non-negotiable. These compounds, while not acutely toxic, require careful handling.

-

Storage: Long-term storage is recommended at -20°C to ensure chemical stability.[3] For short-term use, storage in an inert atmosphere (e.g., under nitrogen or argon) at room temperature is acceptable.[7] The dihydrochloride salts are hygroscopic; dessication is crucial.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Safety Hazards: The compound is classified as toxic if swallowed, may cause skin and serious eye irritation, and may cause an allergic skin reaction.[5] Always consult the material safety data sheet (MSDS) from your specific supplier before handling.[9]

Synthesis and Characterization

While these compounds are often purchased, understanding their synthesis provides insight into potential impurities and informs analytical strategies. A common conceptual pathway involves the acylation of a pyridine precursor followed by functional group manipulation of the side chain.

General Synthetic Workflow

A plausible, though not definitively published, laboratory-scale synthesis would follow a logical progression from commercially available starting materials. The trustworthiness of any synthesis relies on rigorous in-process controls and final characterization.

Caption: Conceptual workflow for the synthesis of pyridinyl amino ketones.

Structural Elucidation: A Self-Validating Analytical System

Confirming the identity and purity of the target compound is the cornerstone of reliable research. A multi-technique approach ensures a self-validating system where data from one method corroborates another.

Experimental Protocol: Quality Control Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound. For NMR, dissolve in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). For MS and HPLC, prepare a stock solution in methanol or water at 1 mg/mL.

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The spectrum should be consistent with the proposed structure, showing characteristic signals for the pyridine ring protons, the aliphatic chain protons, and the N-methyl group (for pseudooxynicotine). The integration of these signals must match the number of protons in each environment.

-

Mass Spectrometry (MS): Use electrospray ionization (ESI) in positive mode. The resulting spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base.

-

HPLC Analysis: Use a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). The analysis should yield a single major peak, and the purity should be calculated based on the peak area percentage.

Table 2: Expected Analytical Data for 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one

| Technique | Expected Result | Causality and Interpretation |

| ¹H NMR | Signals ~8.5-9.0 ppm (pyridine), ~7.5-8.0 ppm (pyridine), ~3.0-3.5 ppm (CH₂ adjacent to C=O), ~2.5-3.0 ppm (CH₂ adjacent to N), ~2.3 ppm (singlet, N-CH₃) | The distinct chemical shifts are caused by the electronic environments of the protons. The downfield pyridine signals are due to the electron-withdrawing nature of the nitrogen atom. The singlet at ~2.3 ppm is a key identifier for the methyl group on the nitrogen. |

| Mass Spec (ESI+) | [M+H]⁺ peak at m/z = 179.12 | This value corresponds to the exact mass of the protonated free base (C₁₀H₁₄N₂O), confirming the molecular formula. |

| FTIR | Peaks at ~1690 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch), ~1590 cm⁻¹ (C=N/C=C stretch of pyridine) | These absorption bands correspond to the vibrational frequencies of the key functional groups, providing direct evidence of the ketone, secondary amine, and pyridine ring. |

Biological Context and Significance

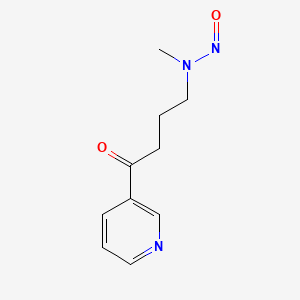

The primary interest in pseudooxynicotine dihydrochloride for drug development professionals stems from its role as a metabolite of nicotine.[3][4] It is an intermediate in the metabolic activation pathway that can lead to the formation of the potent, tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[3][10]

Metabolic Pathway of Nicotine to NNK

Understanding this pathway is critical for toxicological studies and for developing strategies to mitigate tobacco-related carcinogenesis.

Caption: Simplified metabolic activation of nicotine to the carcinogen NNK.

The formation of pseudooxynicotine is a key step that introduces the ketone functionality. This structure is then susceptible to in vivo nitrosation, forming the N-nitroso group characteristic of NNK.[10] Research has shown that inhibiting this metabolic pathway could be a viable strategy for cancer prevention. Furthermore, pseudooxynicotine itself has been investigated for potential anti-cancer properties, though this research is less established.

Conclusion

4-Amino-1-(pyridin-3-yl)butan-1-one dihydrochloride and, more significantly, its N-methylated analogue pseudooxynicotine dihydrochloride, are compounds of considerable interest to the scientific community. While the former serves as a valuable synthetic building block, the latter provides a crucial window into the metabolic pathways of nicotine and the mechanisms of tobacco-induced carcinogenesis. This guide has provided a comprehensive overview of the structure, synthesis, analysis, and biological relevance of these molecules. By employing the detailed protocols and understanding the causal links between chemical structure and biological function, researchers can confidently and safely utilize these compounds to advance the fields of toxicology, pharmacology, and drug development.

References

- 1. 4-Amino-1-(pyridin-3-yl)butan-1-one dihydrochloride [myskinrecipes.com]

- 2. 4-amino-1-pyridin-3-ylbutan-1-one;dihydrochloride (CAS No. 1187930-07-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. usbio.net [usbio.net]

- 4. scbt.com [scbt.com]

- 5. 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one--hydrogen chloride (1/2) | C10H16Cl2N2O | CID 53412069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride | 66093-90-1 [sigmaaldrich.com]

- 8. 66093-90-1 Cas No. | 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride | Apollo [store.apolloscientific.co.uk]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 4-Amino-1-pyridin-3-yl-butan-1-one Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Amino-1-pyridin-3-yl-butan-1-one dihydrochloride is a key chemical intermediate whose stability is paramount for the integrity of research and development outcomes. This guide provides an in-depth analysis of the chemical properties influencing its stability, recommended storage and handling protocols, and a framework for designing robust stability studies. By understanding the molecule's intrinsic characteristics and potential degradation pathways, researchers can ensure its viability for downstream applications.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule featuring a primary aliphatic amine and an aryl ketone. The dihydrochloride salt form enhances its solubility in aqueous media, a common requirement for many pharmaceutical and research applications. However, the presence of a primary amine, a ketone functional group, and a pyridine ring introduces specific stability considerations that must be addressed. The hydrochloride salt form suggests that the compound is likely hygroscopic.

Core Chemical Features and Inherent Stability Risks

The stability of this compound is dictated by its key functional groups: the primary amine, the ketone, and the pyridine ring. Each presents potential routes for degradation.

-

Primary Amine: Primary amines are susceptible to oxidation, which can lead to the formation of various degradation products, including imines, aldehydes, and ketones. They can also undergo deamination.

-

Ketone Carbonyl Group: The ketone functionality can be susceptible to reduction or nucleophilic attack.

-

Pyridine Ring: While generally stable, the pyridine ring can undergo oxidation or other transformations under harsh conditions. The stability of pyridine and its derivatives can be influenced by environmental factors.[1]

-

Dihydrochloride Salt: The salt form, while improving solubility, can contribute to hygroscopicity, making the compound sensitive to moisture. Absorbed water can act as a reagent in hydrolytic degradation pathways.

Potential Degradation Pathways

A logical workflow for assessing and mitigating degradation is crucial.

Caption: Potential Degradation Workflow.

Recommended Storage and Handling Protocols

Given the likely hygroscopic and potentially light-sensitive nature of this compound, stringent storage and handling procedures are essential to maintain its integrity. While specific data for this exact molecule is limited, recommendations for the structurally similar 4-(Methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride provide a valuable starting point.[2][3]

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C.[2][4] Short-term: Room temperature is permissible.[2] | Sub-zero temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon).[3] | Minimizes the risk of oxidation of the primary amine. |

| Moisture | Store in a tightly sealed container in a dry place. Use of a desiccator is recommended. | As a dihydrochloride salt, the compound is likely hygroscopic. Moisture can lead to hydrolysis and physical changes. |

| Light | Protect from light. Use amber vials or store in a dark location. | To prevent potential photodegradation. |

Handling Procedures

-

Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

-

Dispensing: Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. Safety data for a similar compound indicates it may cause skin and eye irritation.[5]

Designing a Stability Assessment Program

A systematic stability testing program is crucial for determining the shelf-life and appropriate storage conditions. This should involve both long-term and accelerated stability studies.

Experimental Workflow for Stability Testing

Caption: Stability Testing Workflow.

Analytical Methods for Stability Assessment

A suite of analytical techniques is necessary to monitor the stability of this compound.

| Analytical Test | Method | Purpose |

| Purity and Degradation Products | High-Performance Liquid Chromatography (HPLC) with UV detection | To quantify the parent compound and detect the formation of degradation products. A stability-indicating method should be developed and validated. |

| Moisture Content | Karl Fischer Titration | To determine the water content, which is critical for a potentially hygroscopic compound. |

| Appearance | Visual Inspection | To observe any changes in color or physical state. |

| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | To confirm the structure of the compound and identify any major degradation products. |

Conclusion

The stability of this compound is critical for its successful application in research and drug development. By understanding its chemical nature, implementing appropriate storage and handling protocols, and conducting thorough stability studies, researchers can ensure the quality and reliability of their work. The recommendations in this guide, based on chemical principles and data from analogous compounds, provide a robust framework for maintaining the integrity of this valuable chemical entity.

References

An In-depth Technical Guide to 4-Amino-1-pyridin-3-YL-butan-1-one Dihydrochloride: From Synthesis to Potential Central Nervous System Applications

This guide provides a comprehensive technical overview of 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride, a pyridine derivative with significant potential in central nervous system (CNS) research and drug development. We will delve into its discovery and historical context, detailed synthetic pathways, pharmacological properties, and prospective therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this compound.

Introduction and Chemical Identity

This compound is a chemical compound with the molecular formula C₉H₁₄Cl₂N₂O and a molecular weight of 237.13 g/mol .[1] It is the dihydrochloride salt of the free base, 4-Amino-1-(pyridin-3-yl)butan-1-one. The structure features a pyridine ring linked to a butanone backbone with a terminal primary amine. This combination of a heteroaromatic ring and an aminoketone functional group makes it a subject of interest for medicinal chemists.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 4-amino-1-(pyridin-3-yl)butan-1-one;dihydrochloride | PubChem |

| CAS Number | 1187930-07-9 | MySkinRecipes |

| Molecular Formula | C₉H₁₄Cl₂N₂O | MySkinRecipes |

| Molecular Weight | 237.13 g/mol | MySkinRecipes |

| Appearance | Solid (predicted) | --- |

| Solubility | Soluble in water | Smolecule |

Discovery and Historical Context

While the specific discovery of this compound is not extensively documented in early literature, its structural analogs have a notable history. The N-methylated version, 4-(methylamino)-1-(pyridin-3-yl)butan-1-one, also known as pseudooxynicotine, is a metabolite of nicotine.[2] The study of nicotine metabolites has been crucial in understanding the pharmacology and toxicology of tobacco use.

A significant milestone in the documented history of the title compound is its appearance in the patent literature. Specifically, patent WO2008011290 (and its US counterpart US20080015209) details the synthesis of 4-Amino-1-(pyridin-3-yl)butan-1-one dihydrochloride as an intermediate in the preparation of novel compounds targeting the central nervous system. This suggests its modern emergence is tied to the search for new therapeutic agents.

It is critical to distinguish 4-Amino-1-pyridin-3-YL-butan-1-one from a similarly named but structurally and functionally distinct compound, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNK is a potent, tobacco-specific nitrosamine carcinogen and its biological activities are unrelated to the therapeutic potential of the subject of this guide.[2]

Chemical Synthesis

The synthesis of this compound has been described in the patent literature. A general and plausible synthetic route involves the protection of the amino group, followed by the formation of the butanone side chain and subsequent deprotection and salt formation. Below is a detailed, representative experimental protocol based on established chemical principles for synthesizing related aminoketones.

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, which is illustrated in the following workflow diagram.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on common organic synthesis methodologies for related compounds.

Step 1: Synthesis of a Protected Amine Precursor

-

To a solution of a suitable starting material, such as 3-acetylpyridine, in a polar aprotic solvent (e.g., dimethylformamide), add a source of a protected amino group (e.g., potassium phthalimide).

-

The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

-

After completion, the reaction is cooled, and the product is isolated by extraction and purified by chromatography.

Step 2: Chain Elongation

-

The product from Step 1 is subjected to a reaction to extend the carbon chain. This could involve a Claisen condensation or a similar carbon-carbon bond-forming reaction with a suitable two-carbon synthon.

-

The reaction conditions will depend on the specific reagents used but typically involve a strong base in an anhydrous solvent at low temperatures.

-

Work-up and purification yield the protected aminobutanone derivative.

Step 3: Deprotection of the Amino Group

-

The protecting group is removed under appropriate conditions. For a phthalimide group, this is commonly achieved by hydrazinolysis (e.g., using hydrazine hydrate in ethanol).

-

The reaction mixture is refluxed until the deprotection is complete.

-

The crude amine is isolated after an acidic work-up to remove the phthalhydrazide byproduct.

Step 4: Formation of the Dihydrochloride Salt

-

The purified 4-Amino-1-(pyridin-3-yl)butan-1-one free base is dissolved in a suitable solvent, such as isopropanol or diethyl ether.

-

A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

-

The dihydrochloride salt precipitates out of the solution and is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Pharmacological Profile and Mechanism of Action

While extensive peer-reviewed pharmacological data for this compound is not widely available, its structural characteristics and the context of its patenting suggest a potential role as a modulator of CNS targets. The pyridine moiety is a common feature in many biologically active compounds that interact with various receptors and enzymes in the brain.

Postulated Mechanism of Action

Based on the pharmacology of related pyridine-containing compounds, it is hypothesized that 4-Amino-1-pyridin-3-YL-butan-1-one could interact with neurotransmitter systems. Potential targets could include:

-

Monoamine Transporters: The aminoketone structure bears some resemblance to monoamine neurotransmitters, suggesting a possible interaction with dopamine, serotonin, or norepinephrine transporters.

-

Nicotinic Acetylcholine Receptors (nAChRs): Given its structural relationship to a nicotine metabolite, it may exhibit some affinity for nAChRs.

-

Other CNS Receptors: The compound could also serve as a scaffold for developing ligands for other CNS receptors, such as GABA or glutamate receptors, depending on further chemical modifications.

The following diagram illustrates a hypothetical interaction with a generic CNS receptor.

Caption: A simplified diagram of a potential mechanism of action for 4-Amino-1-pyridin-3-YL-butan-1-one in the CNS.

Potential Therapeutic Applications

The primary interest in this compound lies in its potential as a precursor or an active agent for treating neurological and psychiatric disorders.[3] Based on its structure and the general focus of research on related compounds, potential therapeutic areas include:

-

Depression and Anxiety: By potentially modulating monoamine neurotransmitter systems, this compound could serve as a basis for developing novel antidepressants or anxiolytics.

-

Neurodegenerative Diseases: Compounds that interact with CNS receptors are often explored for their potential to provide symptomatic relief or neuroprotective effects in conditions like Parkinson's or Alzheimer's disease.

-

Pain Management: Certain pyridine derivatives have shown analgesic properties, suggesting a possible application in the development of new pain therapeutics.

Conclusion and Future Directions

This compound is a compound with a clear potential for further investigation in the field of medicinal chemistry and neuropharmacology. While its documented history is relatively recent and primarily found in patent literature, its structural features and relationship to known bioactive molecules make it a compelling subject for research.

Future research should focus on:

-

Publication of Detailed Pharmacological Studies: Peer-reviewed studies are needed to elucidate the specific biological targets, mechanism of action, efficacy, and safety profile of this compound.

-

Exploration of Structure-Activity Relationships (SAR): Synthesis and evaluation of derivatives will be crucial to optimize its pharmacological properties for specific therapeutic applications.

-

In Vivo Studies: Preclinical studies in animal models of CNS disorders will be necessary to validate its therapeutic potential.

This in-depth guide provides a foundational understanding of this compound, and it is hoped that it will stimulate further research into this promising molecule.

References

- 1. EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use - Google Patents [patents.google.com]

- 2. 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one--hydrogen chloride (1/2) | C10H16Cl2N2O | CID 53412069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 66093-90-1|4-(Methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride|BLD Pharm [bldpharm.com]

Navigating the Procurement of 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing and Application of a Key Chemical Intermediate.

In the landscape of pharmaceutical research and development, the quality and timely availability of starting materials and intermediates are paramount to the success of a project. 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride (CAS No. 1187930-07-9) is a key building block in the synthesis of various compounds with potential therapeutic applications, particularly in the realm of neuroscience. This guide provides a comprehensive overview of the key suppliers of this compound, the critical quality considerations for its procurement, and a foundational experimental protocol for its use.

The Significance of this compound in Research

This compound serves as a crucial precursor in the synthesis of molecules targeting nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. The structural motif of a pyridine ring linked to a flexible aminobutanone chain provides a versatile scaffold for the development of selective and potent receptor modulators. The dihydrochloride salt form of this amine is often preferred for its improved stability and solubility in aqueous media, which is advantageous for many synthetic and biological applications.

Key Suppliers and Market Landscape

A number of chemical suppliers specialize in the provision of research chemicals and pharmaceutical intermediates, including this compound. The choice of supplier is a critical decision that can impact the reproducibility of experimental results and the overall timeline of a research project. Below is a summary of some of the key suppliers in the market.

| Supplier | Country of Origin | Notes |

| BLD Pharmatech Ltd. | China | A supplier and manufacturer of research chemicals for various industries, including pharmaceutical and biotech companies. [1] |

| ChemScene | - | Offers the compound under the product code CS-0341544. |

| Ambeed, Inc. | USA | Specializes in building blocks, advanced intermediates, and other specialized chemical reagents. |

| Chemenu Inc. | China | A contract research organization that also supplies a range of chemical products. |

It is important to note that the availability and pricing of this compound can vary between suppliers. Researchers are advised to request quotes from multiple vendors and to inquire about the availability of different batch sizes to suit their specific needs.

Quality Control: Ensuring the Integrity of Your Starting Material

The purity and identity of this compound are critical for the success of subsequent synthetic steps and biological assays. A thorough evaluation of the supplier's quality control processes and documentation is essential.

The Certificate of Analysis (CoA): Your Primary Quality Document

The Certificate of Analysis is the most important document to scrutinize before purchasing and upon receiving the compound. A comprehensive CoA should include the following information:

-

Compound Identification: Full chemical name, CAS number, molecular formula, and molecular weight.

-

Physical Properties: Appearance, melting point, and solubility.

-

Analytical Data:

-

Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). The chromatogram should be provided, showing the main peak and any impurities. A purity of ≥95% is generally acceptable for most research applications, though higher purity may be required for certain sensitive assays.

-

Identity Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be provided to confirm the chemical structure. The solvent used for the NMR analysis should be specified.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

-

-

Batch Number and Date of Analysis: For traceability and to ensure the data is recent.

Supplier Vetting Workflow

The process of selecting a reliable supplier can be visualized as a structured workflow:

Foundational Experimental Protocol: A Starting Point for Synthesis

The following is a generalized protocol for a coupling reaction using this compound. This should be adapted and optimized based on the specific substrate and desired product.

Objective: To perform an amide coupling reaction with a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Reaction vessel and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF under an inert atmosphere.

-

Activation: Add the coupling agent (1.1 eq) and the organic base (2.5 eq) to the reaction mixture. Stir for 15-30 minutes at room temperature to activate the carboxylic acid. The use of a tertiary amine base like DIPEA is crucial to neutralize the dihydrochloride salt of the amine and to facilitate the coupling reaction.

-

Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by column chromatography on silica gel or by preparative HPLC to yield the desired amide.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the coupling agents and the activated carboxylic acid intermediate, which would lead to lower yields.

-

Stoichiometry of the Base: An excess of the organic base is necessary not only to neutralize the two hydrochloride equivalents from the starting material but also to facilitate the coupling reaction itself.

-

Choice of Coupling Agent: The selection of the coupling agent can influence the reaction rate and the formation of side products. HATU and HBTU are commonly used for their high efficiency and low rates of racemization for chiral carboxylic acids.

Safety Considerations

As with any chemical reagent, it is essential to consult the Material Safety Data Sheet (MSDS) before handling this compound. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The successful procurement and application of this compound hinge on a thorough understanding of the supplier landscape and a commitment to rigorous quality control. By carefully vetting suppliers, scrutinizing the Certificate of Analysis, and employing sound experimental design, researchers can confidently utilize this key intermediate to advance their drug discovery and development programs.

References

Whitepaper: Unlocking the Therapeutic Potential of 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride: A Guide to Key Research Areas

Executive Summary

4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride is a small molecule with a compelling chemical architecture that positions it at the intersection of two highly productive areas of pharmacology: neurotherapeutics and oncology. Its structure is a hybrid of a γ-aminobutyric acid (GABA) backbone and a 3-pyridyl ketone moiety. This unique combination suggests a strong potential for dual-track investigation. As a GABA analogue, it is a prime candidate for exploration in Central Nervous System (CNS) disorders where neuronal inhibition is a key therapeutic strategy. Concurrently, the pyridyl ketone group is a well-established pharmacophore in oncology, particularly in the domain of kinase inhibition. This guide outlines a strategic, multi-pronged research program designed to systematically evaluate the therapeutic potential of this compound, providing detailed experimental workflows and the underlying scientific rationale for its investigation as both a novel CNS agent and a potential anticancer therapeutic.

Introduction: A Molecule of Dichotomous Promise

The therapeutic value of a drug candidate is often foreshadowed by its structure. In 4-Amino-1-pyridin-3-YL-butan-1-one, we see a convergence of functionalities that suggests distinct, yet equally viable, mechanisms of action.

-

Chemical Identity: The molecule, with CAS number 71278-11-0, is a butanone derivative featuring a primary amine at the 4-position and a pyridine-3-yl group attached to the carbonyl carbon[1]. The dihydrochloride salt form enhances its solubility and stability for experimental use.

-

The GABAergic Hypothesis: The core of the molecule is a 4-aminobutanoyl structure, making it a direct structural analogue of GABA, the primary inhibitory neurotransmitter in the mammalian CNS[2][3]. Deficiencies in GABAergic signaling are implicated in a host of neurological and psychiatric conditions, including epilepsy, anxiety, and neuropathic pain[3][4]. However, GABA itself has poor blood-brain barrier permeability, necessitating the development of analogues with improved pharmacokinetic profiles[2][5]. The lipophilic pyridine ring on 4-Amino-1-pyridin-3-YL-butan-1-one may enhance its ability to cross the blood-brain barrier, making it a promising candidate for CNS modulation.

-

The Kinase Inhibitor Hypothesis: The pyridine ring is a privileged scaffold in medicinal chemistry, renowned for its role in kinase inhibitors[6][7][8]. The nitrogen atom can act as a crucial hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of various kinases[6][9]. The 3-pyridyl ketone fragment, in particular, is found in various biologically active compounds. Research on its N-methylated analog, known as pseudooxynicotine, has shown that it can inhibit cancer cell growth[10]. This precedent strongly supports investigating 4-Amino-1-pyridin-3-YL-butan-1-one for anticancer activity.

Physicochemical Properties

A summary of the compound's key computed properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | PubChem[1] |

| Molecular Weight | 164.20 g/mol | PubChem[1] |

| XLogP3 | -0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Proposed Research Area 1: Central Nervous System Modulation

The primary hypothesis in this domain is that 4-Amino-1-pyridin-3-YL-butan-1-one functions as a GABA mimetic or modulator. The research workflow is designed to first establish its interaction with the GABAergic system in vitro and then progress to cellular and in vivo models of CNS disorders.

Logical Workflow for CNS Investigation

The following diagram outlines a staged approach to validate the compound's potential as a CNS therapeutic.

Detailed Experimental Protocols

2.1. In Vitro Target Validation: Does it engage the GABA system?

The initial step is to determine if the compound directly interacts with key proteins in the GABAergic synapse.

-

Protocol 1: Competitive Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the compound for GABA-A and GABA-B receptors.

-

Methodology:

-

Prepare crude synaptosomal membranes from rat cerebral cortex.

-

For GABA-A, incubate membranes with the radioligand [³H]-Muscimol in the presence of increasing concentrations of the test compound (1 nM to 100 µM).

-

For GABA-B, incubate membranes with the radioligand [³H]-Baclofen in the presence of increasing concentrations of the test compound.

-

Non-specific binding is determined using a saturating concentration of unlabeled GABA.

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate IC50 values and convert to Ki using the Cheng-Prusoff equation.

-

-

Rationale & Controls: This is a standard, high-throughput method to directly assess receptor interaction. Known agonists (Muscimol, Baclofen) and antagonists (Bicuculline, Saclofen) must be run as positive controls to validate each assay's performance.

-

-

Protocol 2: GABA Transporter (GAT) Uptake Assay

-

Objective: To assess if the compound inhibits the reuptake of GABA from the synaptic cleft.

-

Methodology:

-

Use HEK293 cells stably expressing human GAT-1, GAT-2, or GAT-3.

-

Plate cells in a 96-well format.

-

Pre-incubate cells with the test compound or a known inhibitor (e.g., Tiagabine for GAT-1) for 15 minutes.

-

Initiate uptake by adding [³H]-GABA and incubate for a short period (e.g., 10 minutes).

-

Terminate uptake by washing cells rapidly with ice-cold buffer.

-

Lyse the cells and measure incorporated radioactivity.

-

-

Rationale: GAT inhibitors increase synaptic GABA concentrations, representing a key therapeutic mechanism for drugs like Tiagabine. This assay directly tests this potential mode of action.

-

2.2. In Vivo Proof-of-Concept: Is it active in a living system?

Assuming positive in vitro data and acceptable neuronal cytotoxicity, the next critical step is to evaluate the compound in animal models.

-

Protocol 3: Pentylenetetrazol (PTZ)-Induced Seizure Model

-

Objective: To evaluate the anticonvulsant properties of the compound.

-

Methodology:

-

Administer the test compound or vehicle (e.g., saline) via intraperitoneal (IP) injection to male C57BL/6 mice.

-

After a pre-determined time (e.g., 30 minutes), administer a sub-convulsive dose of PTZ (e.g., 60 mg/kg, IP).

-

Observe the animals for 30 minutes, scoring the latency to the first generalized clonic seizure and the severity of seizures (e.g., using the Racine scale).

-

A positive control group receiving Diazepam should be included.

-

-

Rationale: The PTZ model is a standard and reliable screen for compounds that enhance GABAergic inhibition[11]. A significant increase in seizure latency or a decrease in seizure severity would provide strong evidence of in vivo efficacy.

-

Proposed Research Area 2: Anticancer Activity

The presence of the 3-pyridyl ketone moiety provides a strong rationale for investigating the compound's potential as an anticancer agent, possibly through kinase inhibition. The workflow begins with broad screening and funnels toward specific mechanism-of-action studies.

Experimental Workflow for Oncology Investigation

Detailed Experimental Protocols

3.1. Broad-Spectrum Screening: Is it cytotoxic to cancer cells?

-

Protocol 4: NCI-60 Human Tumor Cell Line Screen

-

Objective: To obtain a broad view of the compound's anticancer activity across a diverse panel of human cancer types and to identify patterns of sensitivity.

-

Methodology: This screen is typically outsourced to the National Cancer Institute (NCI). The compound is tested at a single high dose (e.g., 10 µM) against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

-

Data Interpretation & Rationale: The output is a "mean graph" showing the growth inhibition pattern. This pattern can be compared to a database of ~100,000 compounds using the COMPARE algorithm. A high correlation with known kinase inhibitors, for example, would provide strong evidence for that mechanism of action. This is a powerful, hypothesis-generating first step.

-

3.2. Target Identification and Mechanism of Action

Assuming the NCI-60 screen shows promising and selective activity, the next steps are to identify the molecular target and confirm the mechanism.

-

Protocol 5: Kinase Panel Screen

-

Objective: To identify specific kinases that are inhibited by the compound.

-

Methodology: Utilize a commercial service (e.g., Eurofins, Reaction Biology) to screen the compound, typically at two concentrations (e.g., 1 µM and 10 µM), against a large panel of recombinant human kinases (200-400 kinases). The assay typically measures the remaining kinase activity via ATP consumption or phosphopeptide formation.

-

Rationale: This provides an unbiased survey of the "kinome" and can rapidly pinpoint high-affinity targets. Pyridine-containing molecules are known to inhibit a wide range of kinases, making this broad screen essential[7][9][12].

-

-

Protocol 6: Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine if the compound induces cell cycle arrest.

-

Methodology:

-

Treat a sensitive cell line (identified from the NCI-60 screen) with the compound at its GI50 concentration for 24, 48, and 72 hours.

-

Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., Propidium Iodide).

-

Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

-

Rationale & Controls: Many kinase inhibitors induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M). This experiment provides mechanistic insight into the observed anti-proliferative effects. A vehicle-treated sample serves as the negative control, and a known cell cycle inhibitor (e.g., Nocodazole for G2/M arrest) serves as a positive control.

-

Medicinal Chemistry and Future Directions

Initial screening results will guide a subsequent medicinal chemistry effort. Structure-activity relationship (SAR) studies can be initiated to optimize potency, selectivity, and pharmacokinetic properties.

-

For CNS applications, modifications could focus on improving blood-brain barrier penetration by tuning lipophilicity.

-

For oncology applications, SAR would focus on maximizing potency against the identified kinase target while minimizing off-target effects to reduce potential toxicity. Modifications to the pyridine ring or the aminobutyl side chain could be explored to enhance binding affinity and selectivity[13].

This structured approach, balancing focused hypothesis testing with broad, unbiased screening, will efficiently elucidate the therapeutic potential of this compound and pave the way for its development as a next-generation therapeutic agent.

References

- 1. 4-Amino-1-(pyridin-3-yl)butan-1-one | C9H12N2O | CID 4287520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An update on GABA analogs for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(Methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride | 66093-90-1 | FM25761 [biosynth.com]

- 11. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Amino-1-pyridin-3-yl-butan-1-one dihydrochloride as a Chemical Intermediate

Introduction

4-Amino-1-pyridin-3-yl-butan-1-one dihydrochloride is a versatile bifunctional chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure, incorporating a primary amine, a ketone, and a pyridine ring, offers multiple reaction sites for the synthesis of a diverse range of complex molecules. This guide provides an in-depth exploration of the synthesis and potential applications of this valuable building block, complete with detailed protocols and the scientific rationale behind the proposed methodologies. While specific literature on this exact compound is emerging, the protocols herein are grounded in established and robust chemical transformations, providing a solid foundation for its use in the laboratory.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value | Source |

| CAS Number | 1187930-07-9 | [1] |

| Molecular Formula | C₉H₁₄Cl₂N₂O | [1] |

| Molecular Weight | 237.13 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol) | General knowledge |

| Storage | Store in an inert atmosphere at room temperature. | [1] |

Synthesis of this compound

The synthesis of the target compound can be approached through several established methodologies for the formation of primary amines. Below are two detailed, plausible synthetic routes starting from readily available precursors.

Protocol 1: Synthesis via Gabriel Phthalimide Synthesis

The Gabriel synthesis is a robust method for the preparation of primary amines from alkyl halides, avoiding over-alkylation.[2][3] This multi-step protocol begins with the Friedel-Crafts acylation of a suitable pyridine precursor, followed by halogenation and subsequent reaction with potassium phthalimide.

Workflow for Gabriel Synthesis

Caption: Workflow for the Gabriel synthesis of the target compound.

Step-by-Step Protocol:

-

Synthesis of 4-Chloro-1-(pyridin-3-yl)butan-1-one:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add nicotinoyl chloride (1.0 eq) dropwise.

-

After stirring for 15 minutes, add 4-chlorobutyryl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it onto crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

-

-

Synthesis of N-(4-oxo-4-(pyridin-3-yl)butyl)phthalimide:

-

Dissolve 4-Chloro-1-(pyridin-3-yl)butan-1-one (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous dimethylformamide (DMF).[4]

-

Heat the mixture to 80-90 °C and stir for 8-12 hours.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

-

Synthesis of 4-Amino-1-(pyridin-3-yl)butan-1-one:

-

Suspend the N-alkylated phthalimide (1.0 eq) in ethanol.

-

Add hydrazine monohydrate (1.5 eq) and reflux the mixture for 4-6 hours.[3]

-

Cool the reaction to room temperature and acidify with concentrated hydrochloric acid.

-

Filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

-

Formation of the Dihydrochloride Salt:

-

Dissolve the crude amine in a minimal amount of ethanol.

-

Add an excess of ethereal HCl or a solution of HCl in isopropanol.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Protocol 2: Synthesis via Curtius Rearrangement

The Curtius rearrangement provides an alternative route from a carboxylic acid to a primary amine with the loss of one carbon atom.[5][6] This pathway involves the conversion of a suitable carboxylic acid to an acyl azide, which then rearranges to an isocyanate that can be hydrolyzed to the desired amine.[7][8]

Workflow for Curtius Rearrangement

Caption: Workflow for the Curtius rearrangement synthesis route.

Step-by-Step Protocol:

-

Synthesis of 5-(Pyridin-3-yl)-5-oxopentanoic acid:

-

This starting material can be prepared via a Friedel-Crafts acylation of pyridine with glutaric anhydride.

-

-

Synthesis of tert-butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate (Boc-protected amine):

-

To a solution of 5-(Pyridin-3-yl)-5-oxopentanoic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).[8]

-

Stir the mixture at room temperature for 30 minutes.

-

Add tert-butanol (2.0 eq) and reflux the mixture for 12-16 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected amine.

-

-

Deprotection and Salt Formation:

-

Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of ethanol and add an excess of ethereal HCl or a solution of HCl in isopropanol.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

-

Applications in Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of compounds targeting various biological systems. Its structural motifs are present in a number of pharmacologically active molecules.

Application 1: Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

The pyridine ring is a key pharmacophore in many ligands of nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[9][10][11] The primary amine of the title compound can be functionalized to introduce diverse substituents, allowing for the exploration of structure-activity relationships.[12]

Proposed Synthetic Scheme for a Novel nAChR Ligand

Caption: Reductive amination to synthesize a potential nAChR ligand.

Protocol for Reductive Amination:

-

To a solution of this compound (1.0 eq) and a substituted aromatic aldehyde (e.g., 2-chlorobenzaldehyde, 1.1 eq) in 1,2-dichloroethane, add triethylamine (2.2 eq) to neutralize the hydrochloride salt.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[13][14]

-

Stir the reaction at room temperature for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired secondary amine, a potential nAChR ligand.

Application 2: Synthesis of Dopamine β-Hydroxylase (DBH) Inhibitors

Dopamine β-hydroxylase (DBH) is an enzyme that converts dopamine to norepinephrine.[] Inhibitors of DBH are being investigated for the treatment of conditions such as congestive heart failure, hypertension, and cocaine addiction.[16][17] The aminoketone scaffold of the title compound can serve as a starting point for the synthesis of novel DBH inhibitors.[18]

Proposed Synthetic Scheme for a DBH Inhibitor Analog

Caption: Synthesis of a thiourea-based potential DBH inhibitor.

Protocol for Thiourea Formation:

-

Suspend this compound (1.0 eq) in ethanol and add triethylamine (2.2 eq).

-

To the resulting solution, add a substituted isothiocyanate (e.g., phenyl isothiocyanate, 1.1 eq) dropwise.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by recrystallization or flash column chromatography to obtain the thiourea derivative, a potential DBH inhibitor.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound and its precursors and derivatives. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a promising chemical intermediate with significant potential in the synthesis of novel, biologically active compounds. The protocols and applications outlined in this guide provide a comprehensive starting point for researchers to explore the utility of this versatile building block in their drug discovery and development programs. The inherent reactivity of its functional groups, combined with the established synthetic methodologies, opens up a vast chemical space for the creation of innovative molecular architectures.

References

- 1. 4-Amino-1-(pyridin-3-yl)butan-1-one dihydrochloride [myskinrecipes.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. jk-sci.com [jk-sci.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 14. Reductive amination - Wikipedia [en.wikipedia.org]

- 16. Dopamine beta-hydroxylase inhibitors. The preparation and the dopamine beta-hydroxylase inhibitory activity of some compounds related to dithiocarbamic acid and thiuramdisulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scbt.com [scbt.com]

- 18. researchgate.net [researchgate.net]

Synthesis of 4-Amino-1-pyridin-3-yl-butan-1-one Dihydrochloride: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-Amino-1-pyridin-3-yl-butan-1-one dihydrochloride, a compound of significant interest to researchers in medicinal chemistry and drug development. The protocols outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and rationale for key experimental choices.

Introduction and Significance

4-Amino-1-pyridin-3-yl-butan-1-one and its derivatives are important pharmacophores found in a variety of biologically active molecules. The presence of the pyridyl ring and the aminobutan-1-one side chain offers multiple points for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. This guide will focus on a reliable and well-documented multi-step synthesis pathway, providing researchers with the necessary information to produce this compound in a laboratory setting.

Primary Synthesis Route: A Multi-Step Approach

The most common and reliable synthesis of this compound involves a three-step process, starting from readily available precursors. This route is advantageous due to its high overall yield and the ability to control the formation of byproducts.

Step 1: Synthesis of the Precursor - 3-Acetylpyridine

The synthesis begins with the preparation of 3-acetylpyridine, a key starting material. While several methods exist for its synthesis, a common and effective approach involves the reaction of nicotinic acid esters with an acetylating agent.[1][2] This method is favored for its relatively mild conditions and good yields.[3]

Protocol 1: Synthesis of 3-Acetylpyridine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl nicotinate (1 equivalent) and ethyl acetate (excess, serving as both reactant and solvent).

-

Add sodium ethoxide (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully add 20% sulfuric acid to neutralize the base and facilitate the decarboxylation of the intermediate beta-keto ester.

-

Heat the mixture to reflux for an additional 1-2 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-acetylpyridine can be purified by vacuum distillation.[2]

| Reagent | Molar Ratio | Key Parameters | Expected Yield |

| Ethyl Nicotinate | 1 | Reflux in Ethyl Acetate | 85-95% |

| Sodium Ethoxide | 1.1 | Reflux | |

| 20% Sulfuric Acid | As needed for neutralization and hydrolysis | Reflux |

Step 2: Synthesis of the Key Intermediate - 4-Chloro-1-(3-pyridinyl)-1-butanone

The next crucial step is the formation of the halo-ketone intermediate, 4-chloro-1-(3-pyridinyl)-1-butanone. A reliable method for this transformation involves the reaction of methyl nicotinate with 4-hydroxybutyric acid lactone (gamma-butyrolactone) in the presence of a strong base, followed by treatment with hydrochloric acid.[4]

Protocol 2: Synthesis of 4-Chloro-1-(3-pyridinyl)-1-butanone

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl nicotinate (1 equivalent) and 4-hydroxybutyric acid lactone (1.4 equivalents) in anhydrous dioxane.

-

Add sodium methoxide (3 equivalents) to the solution and heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid.

-

Heat the resulting solution to reflux for 12 hours.

-

After cooling, neutralize the solution with solid sodium bicarbonate and extract with chloroform (3 x 75 mL).

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

-

The crude product can be converted to its hydrochloride salt by dissolving the residue in 2-propanol and treating it with a saturated solution of hydrogen chloride in 2-propanol to yield 4-chloro-1-(3-pyridinyl)-1-butanone hydrochloride as a white solid.[4]

| Reagent | Molar Ratio | Key Parameters | Expected Yield |

| Methyl Nicotinate | 1 | Reflux in Dioxane | ~50-60% |

| 4-Hydroxybutyric Acid Lactone | 1.4 | Reflux | |

| Sodium Methoxide | 3 | Reflux | |

| Concentrated HCl | Excess | Reflux |

Step 3: Introduction of the Amino Group via Gabriel Synthesis

The final step involves the conversion of the chloro-ketone to the desired primary amine. The Gabriel synthesis is the preferred method for this transformation as it prevents the over-alkylation that can occur with direct amination using ammonia, thus leading to a cleaner product.[5][6] This method utilizes potassium phthalimide as an ammonia surrogate.[7]

Protocol 3: Synthesis of this compound

-

In a round-bottom flask, suspend potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Add a solution of 4-chloro-1-(3-pyridinyl)-1-butanone (from Step 2, 1 equivalent) in DMF to the suspension.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and pour it into ice water to precipitate the N-(4-oxo-4-(pyridin-3-yl)butyl)phthalimide.

-

Filter the solid, wash with water, and dry.

-

To a suspension of the phthalimide derivative in ethanol, add hydrazine hydrate (2 equivalents).

-

Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.[5]

-

Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-1-pyridin-3-yl-butan-1-one.

-

Dissolve the crude amine in a minimal amount of ethanol and add an excess of concentrated hydrochloric acid to precipitate the dihydrochloride salt.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.

| Reagent | Molar Ratio | Key Parameters | Expected Yield |

| 4-Chloro-1-(3-pyridinyl)-1-butanone | 1 | 80-90 °C in DMF | 70-85% (over 2 steps) |

| Potassium Phthalimide | 1.1 | 80-90 °C in DMF | |

| Hydrazine Hydrate | 2 | Reflux in Ethanol | |

| Concentrated HCl | Excess | Precipitation |

Alternative Synthesis Strategies

While the Gabriel synthesis is a robust method, other approaches can be considered:

-

Direct Amination with Ammonia: This involves reacting 4-chloro-1-(3-pyridinyl)-1-butanone with a large excess of ammonia.[8][9] While seemingly simpler, this method often leads to the formation of secondary and tertiary amine byproducts, complicating purification.[6]

-

Reductive Amination: An alternative route could involve the reductive amination of a suitable keto-aldehyde or keto-acid precursor. This method often employs a reducing agent like sodium borohydride in the presence of ammonia or an ammonia source.[10][11]

Visualizing the Synthesis

To aid in the understanding of the synthesis process, the following diagrams illustrate the overall reaction pathway, the experimental workflow, and the mechanism of the key Gabriel synthesis step.

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the multi-step synthesis.

Caption: Mechanism of the Gabriel Synthesis for primary amine formation.

Conclusion

This guide provides a detailed and reliable set of protocols for the synthesis of this compound. By understanding the rationale behind each step and adhering to the outlined procedures, researchers can confidently produce this valuable building block for their drug discovery and development programs.

References

- 1. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. byjus.com [byjus.com]

- 8. Sciencemadness Discussion Board - Reaction of halogen ketones with ammonia - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. m.youtube.com [m.youtube.com]

- 10. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

Application Notes and Protocols for 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride in Medicinal Chemistry

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride (CAS No. 1187930-07-9) represents a strategic starting material for medicinal chemists engaged in drug discovery. Its structure, featuring a pyridine ring, a ketone carbonyl group, and a primary amine, offers multiple points for chemical modification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile scaffold to synthesize novel compounds with therapeutic potential, particularly in the realm of central nervous system (CNS) disorders and kinase inhibition.

The aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its generally favorable pharmacokinetic properties.[1][2] The butanone linker provides conformational flexibility, allowing synthesized derivatives to adapt to the topology of various biological targets. This guide will detail exemplary synthetic protocols and suggest relevant biological assays to explore the therapeutic promise of derivatives synthesized from this key intermediate.

Chemical Profile and Handling

A clear understanding of the starting material's properties is fundamental to its successful application in synthesis.

| Property | Value | Reference |

| CAS Number | 1187930-07-9 | [3] |

| Molecular Formula | C₉H₁₄Cl₂N₂O | [3] |

| Molecular Weight | 237.13 g/mol | [3] |

| Appearance | Solid | Supplier Data |

| Storage | Store in an inert gas at room temperature | [Myskinrecipes.com] |

| Key Functional Groups | Primary Amine, Ketone, Pyridine Nitrogen | [Chemical Structure Analysis] |

Note on a Related Compound: It is critical to distinguish 4-Amino-1-pyridin-3-YL-butan-1-one from its N-methylated analog, 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one (Pseudooxynicotine, CAS No. 66093-90-1).[4][5] The latter is a metabolite of nicotine and possesses a different reactivity profile due to its secondary amine. This guide is exclusively focused on the primary amine variant.

Strategic Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate.[6] The primary amine is a nucleophilic handle ripe for derivatization, while the ketone offers a pathway to more complex structures, including chiral centers and heterocyclic rings.

Diagram: Synthetic Diversification Pathways

Caption: Key synthetic pathways for derivatizing 4-Amino-1-pyridin-3-YL-butan-1-one.

Experimental Protocols: Building Novel Chemical Entities

The following protocols are exemplary and designed to serve as a robust starting point for synthetic exploration. As a Senior Application Scientist, I emphasize that optimization of reaction conditions (temperature, solvent, reaction time) may be necessary for specific substrates.

Protocol 1: Synthesis of an N-Acyl Derivative Library (Amides)

Rationale: N-acylation is a fundamental transformation in medicinal chemistry for probing the structure-activity relationship (SAR) of an amine.[7] By coupling the primary amine of the starting material with a diverse set of carboxylic acids, researchers can introduce various functionalities to modulate properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion). This approach is particularly relevant for targeting kinases, where amide bonds often interact with the hinge region of the ATP-binding pocket.

Step-by-Step Methodology:

-

Salt-Free Amine Preparation: To a suspension of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) at 0 °C. Stir for 30 minutes at room temperature. The resulting solution/suspension contains the free base and can be used directly in the next step.

-

Carboxylic Acid Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq) in DCM. Add a coupling agent such as HATU (1.1 eq) or HOBt/EDC (1.1 eq each) and DIPEA (2.0 eq). Stir at room temperature for 15-20 minutes to form the active ester.

-

Coupling Reaction: Add the activated carboxylic acid solution dropwise to the free amine solution from Step 1 at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.

-

Protocol 2: Synthesis of a Secondary Amine Library via Reductive Amination

Rationale: Reductive amination is a powerful method for creating C-N bonds and is a cornerstone of amine synthesis.[8][9][10] This protocol allows for the introduction of a wide variety of alkyl or aryl groups by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction of the resulting imine. This strategy is highly effective for developing ligands for CNS targets, such as G-protein coupled receptors (GPCRs) and transporters, where the nature of the amine substitution is often critical for activity and selectivity.

Step-by-Step Methodology:

-

Salt-Free Amine Preparation: Prepare the free base of 4-Amino-1-pyridin-3-YL-butan-1-one as described in Protocol 1, Step 1. After stirring, filter off the triethylamine hydrochloride salt if it precipitates, and use the filtrate directly.

-

Imine Formation: To the solution of the free amine, add the desired aldehyde or ketone (1.0-1.2 eq). If the reaction is slow, a catalytic amount of acetic acid can be added. Stir at room temperature for 1-2 hours.

-

Reduction: Cool the mixture to 0 °C. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

-

Causality: NaBH(OAc)₃ is preferred over NaBH₄ as it is less reactive towards the ketone in the starting material and selectively reduces the protonated imine intermediate, minimizing side reactions.[9]

-

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 6-24 hours. Monitor by LC-MS for the disappearance of the starting material and the formation of the product.

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the target secondary amine.

-

Proposed Biological Evaluation: Screening for Therapeutic Activity

The synthesized derivatives should be subjected to a tiered screening cascade to identify promising lead compounds.

Tier 1: Primary Target-Based Screening